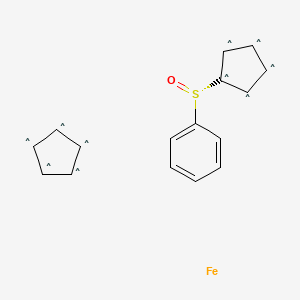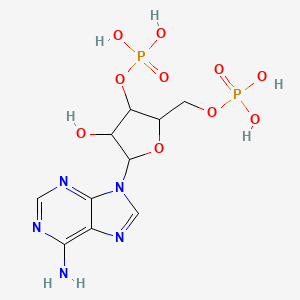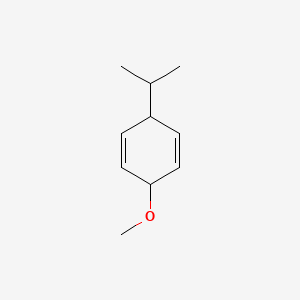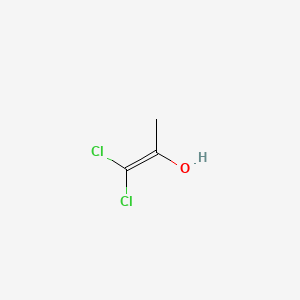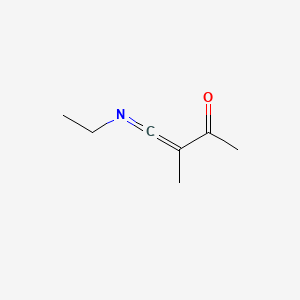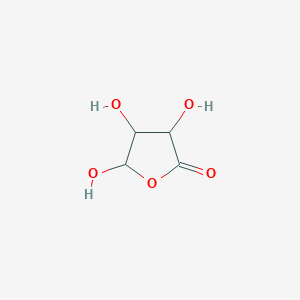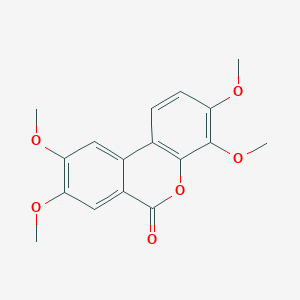
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization. One common method involves the reaction of 3,3-dimethylbutanal with an amine under acidic conditions to form the pyrrole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 4-oxo-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one.
Reduction: Formation of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-ol.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used as a flavoring agent.
5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)6-7(11)9(3,4)10-8(6)12/h5,11H,1-4H3,(H,10,12) |
Clave InChI |
ARBZQWHWZINNEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(NC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
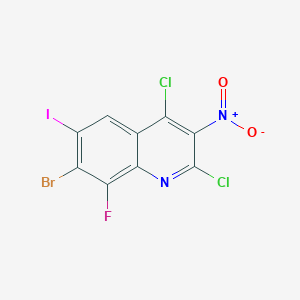
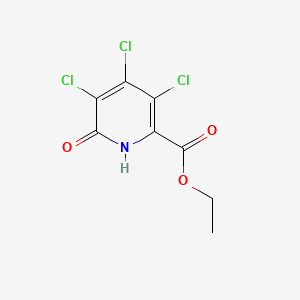

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
